An In-Depth Technical Guide to 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol: Synthesis, Characterization, and Biological Evaluation
An In-Depth Technical Guide to 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its three-dimensional nature allows for the precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets.[1] The introduction of a fluorine atom into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[3] This guide provides a comprehensive technical overview of 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol, a molecule that combines these advantageous features. As a Senior Application Scientist, this document is structured to provide not just protocols, but the scientific rationale behind the experimental designs, empowering researchers to not only replicate but also adapt and innovate.
Chemical Structure and Properties
Chemical Name: 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol
Molecular Formula: C₁₁H₁₄FNO
Molecular Weight: 195.23 g/mol
Structure:
Physicochemical Properties (Predicted):
| Property | Value | Source |
| XlogP | 1.2 | PubChem[4] |
| Monoisotopic Mass | 195.10594 Da | PubChem[4] |
| pKa (most basic) | 9.5 (Predicted) | --- |
Synthesis of 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol
The synthesis of 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol can be efficiently achieved through a Grignard reaction, a classic and reliable method for carbon-carbon bond formation.[5][6] This approach utilizes the nucleophilic addition of a Grignard reagent to a ketone. The proposed synthetic pathway starts from the commercially available N-Boc-3-pyrrolidinone. The Boc (tert-butyloxycarbonyl) protecting group is crucial for preventing side reactions involving the pyrrolidine nitrogen.
Synthesis Workflow
Caption: Synthetic workflow for 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol.
Detailed Experimental Protocol
Part A: Preparation of 4-Fluorobenzylmagnesium bromide (Grignard Reagent) [7]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen to ensure anhydrous conditions.
-
Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Reagent Addition: Add a solution of 4-fluorobenzyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise from the dropping funnel. The reaction is exothermic and should initiate spontaneously, evidenced by the disappearance of the iodine color and gentle refluxing of the THF. If the reaction does not start, gentle warming may be required.
-
Completion: After the initial exotherm subsides, continue the addition of the 4-fluorobenzyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey or brown solution is used directly in the next step.
Part B: Grignard Addition to N-Boc-3-pyrrolidinone
-
Reaction Setup: In a separate flame-dried, three-necked flask under a nitrogen atmosphere, dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF.
-
Addition: Cool the solution of N-Boc-3-pyrrolidinone to 0 °C using an ice bath. Slowly add the freshly prepared 4-fluorobenzylmagnesium bromide solution from Part A via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol.
Part C: Boc Deprotection
-
Deprotection: Dissolve the crude product from Part B in a suitable solvent such as dichloromethane (DCM) or dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities. Basify the aqueous layer with a strong base (e.g., 1M NaOH) to a pH of >10.
-
Final Extraction and Purification: Extract the aqueous layer with DCM or ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol.
Analytical Characterization
Predicted ¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.30 | m | 2H | Ar-H (ortho to F) |
| ~6.95-7.05 | m | 2H | Ar-H (meta to F) |
| ~3.00-3.20 | m | 2H | Pyrrolidine-H |
| ~2.80-2.95 | m | 2H | Pyrrolidine-H |
| ~2.75 | s | 2H | -CH₂-Ar |
| ~2.00-2.20 | m | 2H | Pyrrolidine-H |
| ~1.80 (broad s) | s | 1H | -OH |
| ~1.70 (broad s) | s | 1H | -NH |
Predicted ¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 (d, J ≈ 245 Hz) | C-F |
| ~135.0 (d, J ≈ 3 Hz) | Ar-C (ipso) |
| ~130.0 (d, J ≈ 8 Hz) | Ar-C (ortho) |
| ~115.0 (d, J ≈ 21 Hz) | Ar-C (meta) |
| ~75.0 | C-OH |
| ~50.0 | Pyrrolidine-C |
| ~48.0 | Pyrrolidine-C |
| ~45.0 | -CH₂-Ar |
| ~38.0 | Pyrrolidine-C |
Mass Spectrometry (Electron Ionization - EI)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 195. Key fragmentation patterns would likely involve the loss of a hydroxyl group (-17), the benzyl group (-91), and the fluorobenzyl group (-109).
Biological Evaluation: A Focus on Monoamine Transporters
The 3-substituted pyrrolidine motif is a known pharmacophore for ligands of monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT).[9] The structural similarity of 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol to known DAT and SERT inhibitors suggests its potential as a modulator of dopaminergic and serotonergic neurotransmission. A thorough biological evaluation is therefore warranted.
In Vitro Assays: Transporter Binding and Uptake Inhibition
Objective: To determine the affinity and functional inhibitory potency of the compound at human DAT and SERT.
Workflow:
Caption: In vitro evaluation workflow for monoamine transporter activity.
Protocol 1: Radioligand Binding Assays [5][10]
-
Membrane Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing either human DAT or SERT.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a specific radioligand ([³H]WIN 35,428 for DAT or [³H]Citalopram for SERT) and varying concentrations of the test compound.
-
Incubation: Incubate to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the Ki value by nonlinear regression analysis of the competition binding curves.
Protocol 2: Synaptosomal Uptake Assays [11][12]
-
Synaptosome Preparation: Prepare synaptosomes from rat striatum (for DAT) or whole brain minus cerebellum (for SERT).
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Uptake Initiation: Initiate uptake by adding a radiolabeled substrate ([³H]dopamine for DAT or [³H]serotonin for SERT).
-
Termination: After a short incubation period, terminate the uptake by rapid filtration and washing.
-
Quantification: Measure the radioactivity accumulated within the synaptosomes.
-
Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits 50% of the specific uptake.
In Vivo Microdialysis: Assessing Neurotransmitter Dynamics
Objective: To evaluate the effect of the compound on extracellular levels of dopamine and serotonin in the brain of freely moving animals.[8][13]
Protocol:
-
Surgical Implantation: Surgically implant a microdialysis guide cannula into the striatum or nucleus accumbens of a rat or mouse.
-
Probe Insertion: After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of the test compound.
-
Neurotransmitter Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[8]
-
Data Analysis: Express the results as a percentage change from the baseline neurotransmitter levels.
Structure-Activity Relationship (SAR) and Future Directions
The data obtained from the biological evaluation of 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol will provide a foundation for understanding its structure-activity relationship. Key areas for future investigation include:
-
Stereochemistry: The C3 position of the pyrrolidine ring is a chiral center. The synthesis of individual enantiomers and their separate biological evaluation is critical, as stereochemistry often plays a pivotal role in ligand-receptor interactions.
-
Aromatic Substitution: The position and nature of the substituent on the phenyl ring can be varied to explore its impact on potency and selectivity.
-
Pyrrolidine N-Substitution: The pyrrolidine nitrogen can be substituted with various alkyl or aryl groups to probe for additional binding interactions.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol. The proposed synthetic route is robust and amenable to scale-up. The detailed protocols for in vitro and in vivo assays will enable a thorough investigation of its potential as a modulator of dopaminergic and serotonergic systems. The insights gained from these studies will be invaluable for guiding future drug discovery efforts centered on the versatile pyrrolidine scaffold.
References
- A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. (URL not available)
-
SERT Biochemical Binding Assay Service - Reaction Biology. (URL: [Link])
-
SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. (URL: [Link])
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL not available)
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation - ChemRxiv. (URL: [Link])
- Grignard Reaction. (URL not available)
-
The ¹H-NMR spectrum of compound 3. | Download Scientific Diagram - ResearchGate. (URL: [Link])
- Supplementary Inform
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (URL: [Link])
-
Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder - PMC - NIH. (URL: [Link])
- Analytical Techniques to Investigate the Neurochemical Basis of Behavior. (URL not available)
-
DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. (URL: [Link])
-
Protocol for live neuron imaging analysis of basal surface fraction and dynamic availability of the dopamine transporter using DAT- pHluorin - PingYue Pan Lab. (URL: [Link])
-
Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed. (URL: [Link])
-
1 H NMR spectra of compound 3a. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (URL: [Link])
- Synthetic Routes to Chiral 3-Pyrrolidinols. (URL not available)
- Copies of 1H, 13C, 19F NMR spectra. (URL not available)
- EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)
-
Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine. (URL: [Link])
- The Grignard Reaction. (URL not available)
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL not available)
- Grignard Reaction. (URL not available)
-
(PDF) Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents - ResearchGate. (URL: [Link])
-
Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists - PubMed. (URL: [Link])
-
Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities - JOCPR. (URL: [Link])
-
Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC. (URL: [Link])
-
{3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol - PubChemLite. (URL: [Link])
-
Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid - The Aquila Digital Community. (URL: [Link])
-
Elucidating an unknown compound using 1H- and 13C-NMR spectral data [closed]. (URL: [Link])
-
Synthesis of 3-arylidenepyrrolidines (microreview) | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities - Journal of Chemical and Pharmaceutical Research. (URL: [Link])
-
3-[(3-fluorophenyl)methyl]pyrrolidin-3-ol - PubChemLite. (URL: [Link])
- US4910320A - Process for preparing 3-pyrrolidinol - Google P
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])
-
1-Methyl-3-pyrrolidinol - the NIST WebBook. (URL: [Link])
-
α-Arylation of N-Boc Pyrrolidine - Kevin Campos,*1† Melissa Howard,† Hengyu Li,‡ and Feng Peng - Organic Syntheses. (URL: [Link])
-
3,4-MDPV - SWGDrug. (URL: [Link])
Sources
- 1. rsc.org [rsc.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. PubChemLite - 3-[(3-fluorophenyl)methyl]pyrrolidin-3-ol (C11H14FNO) [pubchemlite.lcsb.uni.lu]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 9. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
